2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate
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Overview
Description
2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate is a complex organic compound with the molecular formula C26H21NO5S. This compound is part of the benzothiazine family, known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate involves several steps. The primary synthetic route includes the reaction of benzothiazine derivatives with allyl and benzoyl groups under controlled conditions. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve scaling up these reactions in large reactors with continuous monitoring of temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the reduction of double bonds.
Scientific Research Applications
2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar compounds to 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate include:
2-aryl-benzothiazin-3-one: Known for its high deterioration inhibition efficiency.
3-arylbenzothiazin-2-one: Another derivative with similar properties but different structural features.
N-(2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-(4-methylphenoxy)acetamide: A compound with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H21NO5S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(3-benzoyl-1,1-dioxo-2-prop-2-enyl-1λ6,2-benzothiazin-4-yl) 4-methylbenzoate |
InChI |
InChI=1S/C26H21NO5S/c1-3-17-27-23(24(28)19-9-5-4-6-10-19)25(21-11-7-8-12-22(21)33(27,30)31)32-26(29)20-15-13-18(2)14-16-20/h3-16H,1,17H2,2H3 |
InChI Key |
JPDZIEOBFJONIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(N(S(=O)(=O)C3=CC=CC=C32)CC=C)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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